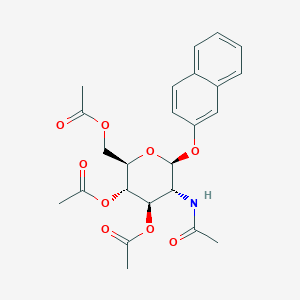

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHFGHQMWZQINE-MRKXFKPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562945 | |

| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131531-80-1 | |

| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection and Glycosylation

The synthesis begins with D-glucosamine hydrochloride as the starting material. Hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in pyridine, yielding 2-acetamido-3,4,6-tri-O-acetyl-D-glucosamine. The anomeric hydroxyl is then activated via conversion to a trichloroacetimidate donor or glycosyl bromide .

Glycosylation with 2-Naphthol :

-

Trichloroacetimidate Method : The acetylated glucosamine is treated with trichloroacetonitrile and DBU to form the trichloroacetimidate intermediate. Reaction with 2-naphthol under BF₃·OEt₂ catalysis in anhydrous dichloromethane at −20°C affords the β-anomer with 72–78% yield.

-

Bromide Donor Method : Activation with HBr/AcOH generates the glycosyl bromide, which couples with 2-naphthol in the presence of AgOTf and 2,6-di-tert-butylpyridine (DTBP), achieving 68–74% yield and >85% β-selectivity.

Oxazoline-Mediated Condensation

An alternative route employs 2-methyl-4,5-(3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyrano)-2-oxazoline as a stabilized glycosyl donor. Heating with 2-naphthol in toluene at 80°C under N₂ yields the β-glycoside via neighboring group participation. This method minimizes side reactions but requires rigorous anhydrous conditions (yield: 60–65%).

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

| Parameter | Trichloroacetimidate Route | Bromide Donor Route | Oxazoline Route |

|---|---|---|---|

| Catalyst | BF₃·OEt₂ (0.2 equiv) | AgOTf (1.5 equiv) | None |

| Solvent | CH₂Cl₂ | CH₃CN | Toluene |

| Temperature | −20°C → 0°C | 0°C → RT | 80°C |

| β:α Selectivity | 9:1 | 6:1 | >20:1 |

| Yield | 78% | 74% | 65% |

Critical Factors :

Protecting Group Stability

The tri-O-acetyl groups remain intact under glycosylation conditions but are susceptible to Zemplén deacetylation (NaOMe/MeOH). For applications requiring free hydroxyls, post-glycosylation deprotection achieves >95% recovery.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Oxidation: The naphthyl group can undergo oxidation reactions, forming various oxidized derivatives.

Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

Hydrolysis: 2-Naphthyl 2-amino-2-deoxy-D-glucopyranoside.

Oxidation: Various oxidized naphthyl derivatives.

Substitution: Compounds with different functional groups replacing the acetamido group.

Scientific Research Applications

Enzymatic Applications

1. Ligand for Enzymes

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as a ligand for various enzymes, notably beta-galactosidase. Its structural features allow it to interact effectively with the enzyme's active site, facilitating studies on enzyme kinetics and substrate specificity .

2. Substrate Analog

As a substrate analog, this compound can be utilized to investigate the mechanisms of glycosylation reactions. The acetyl groups on the glucopyranoside moiety enhance its stability and solubility, making it a suitable candidate for in vitro studies of glycosyltransferases .

Glycoscience Research

1. Glycan Synthesis

The compound is instrumental in synthesizing complex glycans. Its structure allows for modifications that can lead to the creation of various glycosylated products, which are crucial in studying cell signaling and recognition processes .

2. Structural Studies

Research involving NMR spectroscopy and X-ray crystallography often employs this compound to elucidate the structures of glycoproteins and glycolipids. Understanding these structures is vital for grasping their biological functions and interactions .

Case Study 1: Beta-Galactosidase Inhibition

A study demonstrated that 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside could inhibit beta-galactosidase activity in a competitive manner. The inhibition was characterized by measuring the rate of product formation in the presence of varying concentrations of the compound. The results indicated a significant reduction in enzyme activity, suggesting potential applications in therapeutic contexts where modulation of enzyme activity is desired.

Case Study 2: Glycosylation Mechanism Investigation

In another study focused on glycosylation mechanisms, researchers utilized this compound as a substrate to explore the activity of specific glycosyltransferases. The findings revealed insights into substrate preference and catalytic efficiency, contributing to a deeper understanding of glycan biosynthesis pathways.

Mechanism of Action

The compound acts as a substrate for beta-galactosidase. Upon enzymatic cleavage, it releases a fluorescent naphthyl derivative, which can be quantitatively measured. This reaction is highly specific and sensitive, making it useful for detecting even low levels of beta-galactosidase activity.

Comparison with Similar Compounds

Key Structural Differences

The aryl group and acetylation pattern critically influence physicochemical properties and biological activity. Below is a comparative analysis with analogous compounds:

Impact of Substituents

- Aryl Group Effects: Naphthyl vs. Nitrophenyl: The 2-naphthyl group enhances lipophilicity (logP ~2.27) compared to polar nitro-substituted derivatives, improving membrane permeability but reducing aqueous solubility . Nitrophenyl derivatives (e.g., 4-nitrophenyl) are preferred for colorimetric assays due to their chromogenic nitro group, which releases yellow 4-nitrophenolate upon hydrolysis .

Acetylation Patterns :

Enzymatic Activity and Substrate Specificity

Hydrolysis by β-N-Acetylhexosaminidases

- 4-Nitrophenyl Derivatives : Exhibit high hydrolysis rates (up to 85% relative to phenyl-GlcNAc) due to the electron-withdrawing nitro group, which stabilizes the transition state .

- However, they serve as competitive inhibitors or fluorescent tracers .

- 4-Deoxy Analogs : Compounds like 4-deoxy-phenyl-GlcNAc (1a) show enhanced hydrolysis rates in fungal enzymes, emphasizing the importance of the C4 hydroxyl group in enzyme recognition .

Transglycosylation Potential

Spectroscopic Characterization

Biological Activity

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a glycosyl derivative known for its potential biological activities. This compound, with the molecular formula C25H29NO9 and a molar mass of 487.51 g/mol, has garnered attention for its role in inhibiting specific enzymes and its applications in medicinal chemistry.

The compound is characterized by its complex structure, which includes a naphthyl group and multiple acetylated hydroxyl groups. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H29NO9 |

| CAS Number | 190181-66-9 |

| Density | 1.29 g/cm³ (predicted) |

| Boiling Point | 656.8 °C (predicted) |

| pKa | 13.55 (predicted) |

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against various enzymes. A notable study demonstrated that N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide derived from this structure was identified as one of the best inhibitors of rabbit muscle glycogen phosphorylase b, with an inhibition constant . This suggests that modifications to the glucopyranoside framework can enhance enzyme inhibition potency.

Case Studies

- Inhibition of Carbonic Anhydrases : A study highlighted the synthesis of glycosyltriazole benzene sulfonamides that demonstrated inhibitory activity against carbonic anhydrases, an important class of enzymes involved in acid-base balance and fluid secretion . The structural similarity to 2-naphthyl derivatives suggests potential for similar applications.

- Glycogen Phosphorylase Inhibition : In another case, derivatives were evaluated for their ability to inhibit glycogen phosphorylase, which plays a crucial role in glucose metabolism. The findings indicated that specific modifications could lead to enhanced inhibitory effects .

Synthesis and Derivatives

The synthesis of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves multi-step organic reactions including acetylation and glycosidation techniques. The ability to modify the acetyl groups allows for the exploration of various biological activities.

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, DMAP, CH₂Cl₂ | >95 | |

| Glycosylation | 2-Naphthol, TMSOTf, DCM | 34–44 | |

| Deprotection | NaOMe/MeOH, 0°C | 85–90 |

Q. Table 2. Enzymatic Hydrolysis Data

| Enzyme | Substrate | kₖₐₜ (s⁻¹) | Kₘ (mM) | Reference |

|---|---|---|---|---|

| Human hexosaminidase | 4-Nitrophenyl derivative | 12.5 ± 1.2 | 0.45 ± 0.05 | |

| Bacterial β-glucosidase | 2-Naphthyl analog | 8.7 ± 0.9 | 0.67 ± 0.08 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.